Azide-PEG3-Sulfone-PEG3-Azide
Overview
Description
Azide-PEG3-Sulfone-PEG3-Azide is a polyethylene glycol (PEG) derivative containing two azide groups. The azide groups enable the compound to participate in Click Chemistry, a class of biocompatible reactions that are highly efficient and selective. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, making it suitable for various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azide-PEG3-Sulfone-PEG3-Azide can be synthesized through a multi-step process involving the functionalization of PEG with azide and sulfone groups. The general synthetic route includes the following steps:
PEG Functionalization: Polyethylene glycol is first functionalized with azide groups using a reaction with sodium azide.
Sulfone Introduction: The azide-functionalized PEG is then reacted with a sulfone-containing reagent to introduce the sulfone group.
Final Azide Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, with rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Azide-PEG3-Sulfone-PEG3-Azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents at room temperature.
Major Products
CuAAC: Produces 1,2,3-triazole derivatives.
SPAAC: Produces triazole derivatives without the need for a copper catalyst.
Scientific Research Applications
Azide-PEG3-Sulfone-PEG3-Azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers through Click Chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins, nucleic acids, and lipids.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of Azide-PEG3-Sulfone-PEG3-Azide involves its ability to participate in Click Chemistry reactions. The azide groups react with alkyne groups to form stable triazole linkages. This reaction is highly selective and efficient, making it suitable for various applications. The PEG spacer enhances the solubility and biocompatibility of the compound, allowing it to be used in biological systems without causing adverse effects .
Comparison with Similar Compounds
Similar Compounds
Azide-PEG3-Alcohol: Contains an azide group and a terminal hydroxyl group, used in Click Chemistry and further derivatization.
Azide-PEG3-Biotin Conjugate: Contains an azide group and a biotin moiety, used for biotinylation of biomolecules.
Uniqueness
Azide-PEG3-Sulfone-PEG3-Azide is unique due to its bifunctional nature, containing both azide and sulfone groups. This allows it to participate in a wider range of chemical reactions compared to similar compounds that only contain azide groups. The presence of the sulfone group also enhances the stability and reactivity of the compound, making it more versatile for various applications .
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6O8S/c17-21-19-1-3-25-5-7-27-9-11-29-13-15-31(23,24)16-14-30-12-10-28-8-6-26-4-2-20-22-18/h1-16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTZRBCQVZHOFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156080 | |
Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001156080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055024-45-6 | |
Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001156080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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